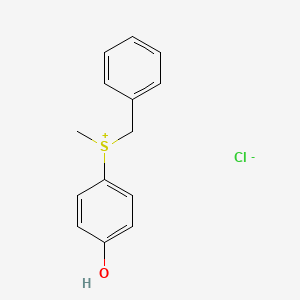
Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride is a chemical compound with the molecular formula C14H15ClOS. It is a sulfonium salt where the sulfonium ion is bonded to a 4-hydroxyphenyl group and a phenylmethyl group, with chloride as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride typically involves the reaction of a sulfonium precursor with a suitable halide source. One common method is the reaction of (4-hydroxyphenyl)methyl sulfide with benzyl chloride under acidic conditions to form the sulfonium salt. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride involves its ability to act as a methylating agent. The sulfonium ion can transfer a methyl group to nucleophilic sites on target molecules, leading to the formation of new chemical bonds. This methylation process is facilitated by the positive charge on the sulfonium ion, which makes it highly reactive towards nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, trifluorotris(1,1,2,2,2-pentafluoroethyl)phosphate (1-) (11): A similar compound with a different counterion, which may exhibit different reactivity and properties.
Sulfonium, (4-hydroxyphenyl)methyl[(2-methylphenyl)methyl]-, (OC-6-11)-hexafluoroantimonate (1-) (11): Another related compound with a different substituent on the phenyl ring and a different counterion.
Uniqueness
Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride is unique due to its specific combination of functional groups and counterion, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
132733-08-5 |
|---|---|
Formule moléculaire |
C14H15ClOS |
Poids moléculaire |
266.8 g/mol |
Nom IUPAC |
benzyl-(4-hydroxyphenyl)-methylsulfanium;chloride |
InChI |
InChI=1S/C14H14OS.ClH/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(15)8-10-14;/h2-10H,11H2,1H3;1H |
Clé InChI |
VYOISEOGXBGDBU-UHFFFAOYSA-N |
SMILES canonique |
C[S+](CC1=CC=CC=C1)C2=CC=C(C=C2)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


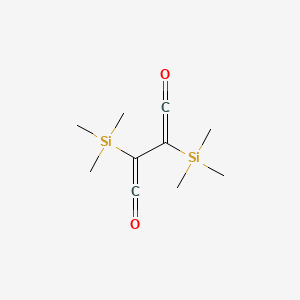
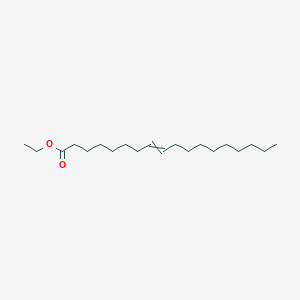
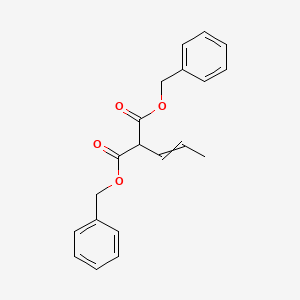
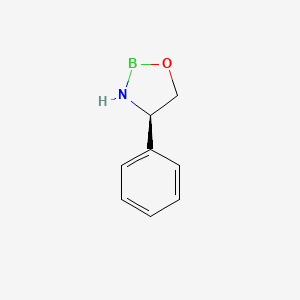
silane](/img/structure/B14276379.png)


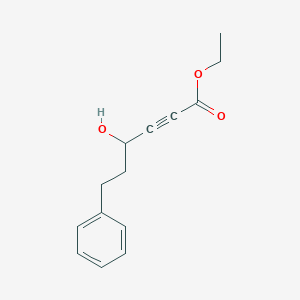
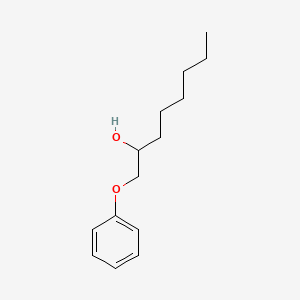
-lambda~5~-phosphane](/img/structure/B14276405.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)

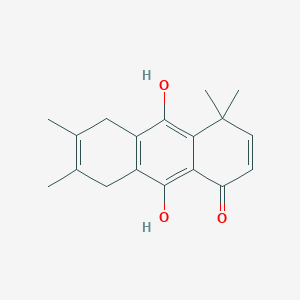
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
